![molecular formula C14H16ClNO2S3 B6541201 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide CAS No. 1058249-62-9](/img/structure/B6541201.png)
5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide (5-Cl-TCTS) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has been studied for its potential applications in scientific research. It has been used to study the effects of chemical stress on cells, and has been used to study the effects of oxidative stress on DNA. In addition, 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has been used to study the effects of environmental contaminants on the human body, and has been used to study the effects of endocrine disruptors on the reproductive system.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives are known to participate in various biological processes, suggesting that this compound may also influence a range of biochemical pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Advantages and Limitations for Lab Experiments
The use of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide in laboratory experiments has several advantages. It is easy to synthesize, and can be synthesized in a short amount of time. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects. However, there are some limitations to the use of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide in laboratory experiments. For example, the exact mechanism of action of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is not yet fully understood, and the effects of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide on the human body are not yet fully understood. Additionally, 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has a relatively short half-life, which can limit its effectiveness in laboratory experiments.
Future Directions
The potential future directions of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide research include further investigations into its mechanism of action, and further investigations into its effects on the human body. Additionally, further investigations into the effects of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide on other organisms, such as plants, insects, and bacteria, could be conducted. Furthermore, further investigations into the potential applications of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide in drug development could be conducted. Finally, further investigations into the use of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide in environmental remediation could be conducted.
Synthesis Methods
5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide can be synthesized using a two-step reaction process. The first step involves reacting the thiophene derivative 1-(thiophen-2-yl)cyclopentanecarboxylic acid chloride with 2-amino-5-chlorothiophene-3-sulfonamide in the presence of a base. This reaction results in the formation of the intermediate 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide. The second step involves the addition of a nucleophilic reagent such as sodium hydroxide to the intermediate, resulting in the formation of 5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide.
properties
IUPAC Name |
5-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S3/c15-12-5-6-13(20-12)21(17,18)16-10-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9,16H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHUOBGJLWLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide |
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